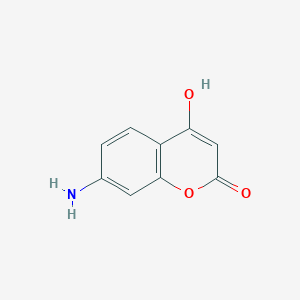
2-Methyl-1-((3-methylpyridin-2-YL)oxy)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of beta-adrenergic agonists and exhibits intriguing properties that make it ideal for studying and exploring various scientific phenomena.
準備方法
Synthetic Routes and Reaction Conditions
Tucaresol can be synthesized through various chemical reactions, including amidation, esterification, and transetherification. The most common method for synthesizing Tucaresol involves the reaction of 2-methylpropan-2-ol with 3-methylpyridine-2-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for Tucaresol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can lead to a variety of substituted products with different functional groups.
科学的研究の応用
2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems and its potential therapeutic applications.
Medicine: Investigated for its potential use in treating diseases such as COPD, cystic fibrosis, and COVID-19.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound activates a signaling cascade that leads to various physiological effects. The molecular targets and pathways involved include the activation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP) and subsequently activates protein kinase A (PKA). This activation results in various downstream effects, including bronchodilation and anti-inflammatory responses .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine include:
- 2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine
- 2-methyl-2-(3-methylpyridin-2-yl)propan-1-amine
- (1R,5S,6R)-N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl}-3-azabicyclo[3.1.0]hexane-6-carboxamide
Uniqueness
What sets 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine apart from these similar compounds is its specific beta-adrenergic agonist activity and its potential therapeutic applications in various diseases. Its unique structure allows it to interact with beta-adrenergic receptors in a way that produces distinct physiological effects, making it a valuable compound for scientific research and medical applications.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
2-methyl-1-(3-methylpyridin-2-yl)oxypropan-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-8-5-4-6-12-9(8)13-7-10(2,3)11/h4-6H,7,11H2,1-3H3 |
InChIキー |
HUXDCZHVUNBAHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)OCC(C)(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Propan-2-yl)oxan-4-yl]methanamine](/img/structure/B13563463.png)
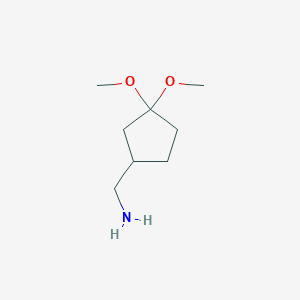
![3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid](/img/structure/B13563465.png)


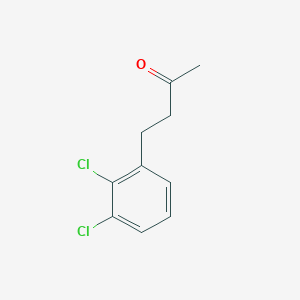
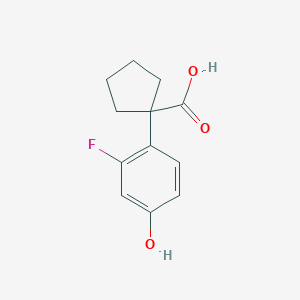

![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)

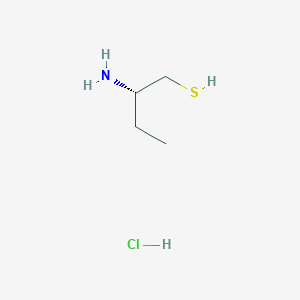
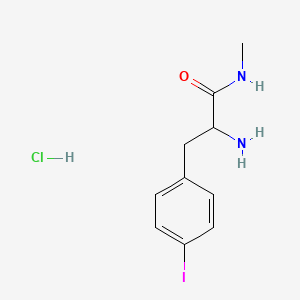
![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
